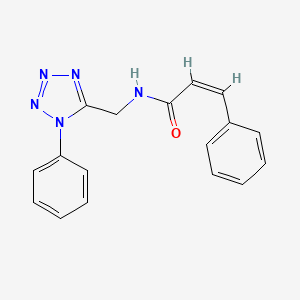
6-amino-3,4-dihydroquinazolin-4-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-3,4-dihydroquinazolin-4-one dihydrochloride is a derivative of quinazoline, an aromatic heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities, including anti-tumor, antiviral, antibacterial, and anticonvulsant properties . The compound this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3,4-dihydroquinazolin-4-one dihydrochloride typically involves the direct nucleophilic aromatic substitution (SNAr) on the quinazoline ring . The reaction conditions often include the use of electron-withdrawing groups to facilitate the substitution process. For instance, the substitution of the 6-position with groups like 6-chloro or 6-nitro can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like IR, NMR, and mass spectrometry to confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
6-amino-3,4-dihydroquinazolin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like stannous chloride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce aminoquinazoline derivatives .
Scientific Research Applications
6-amino-3,4-dihydroquinazolin-4-one dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline: Known for its use as a backbone structure for many kinase inhibitors.
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds have shown significant anti-tumor activity and are structurally related to 6-amino-3,4-dihydroquinazolin-4-one dihydrochloride.
Quinoxaline Derivatives: These compounds exhibit various bioactivities, including acetylcholinesterase inhibition.
Uniqueness
This compound stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for targeted interactions with enzymes and proteins, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-amino-3H-quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.2ClH/c9-5-1-2-7-6(3-5)8(12)11-4-10-7;;/h1-4H,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQOHRYBPMWJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2858269.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-carboxamide](/img/structure/B2858270.png)
![Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate](/img/structure/B2858274.png)
![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B2858277.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2858279.png)




![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2858287.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)

